molecular formula C5H7F3O2 B056051 1,1,1-Trifluoro-5-hydroxypentane-2-one CAS No. 121749-66-4

1,1,1-Trifluoro-5-hydroxypentane-2-one

Cat. No.: B056051
CAS No.: 121749-66-4
M. Wt: 156.1 g/mol
InChI Key: MQUFQHMYHVJCNY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-hydroxypentane-2-one (CAS: on request ) is a fluorinated ketone derivative with the molecular formula C₅H₇F₃O₂. Its structure features a trifluoromethyl (-CF₃) group at the 1-position, a hydroxyl (-OH) group at the 5-position, and a ketone (-C=O) at the 2-position. This combination of functional groups confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and metabolic stability, making it relevant in pharmaceutical and agrochemical synthesis.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-5-hydroxypentan-2-one can be achieved through various methods. One common approach involves the hydrogenolysis of a precursor compound at a pressure of 245 MPa and a temperature range of 16 to 34°C, followed by distillation under reduced pressure to obtain the pure product . Another method involves the reaction of a precursor with acetic acid at temperatures between 350 to 390°C in the presence of a catalyst .

Chemical Reactions Analysis

1,1,1-Trifluoro-5-hydroxypentan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1,1,1-trifluoro-5-hydroxypentane-2-one is C5H7F3O2\text{C}_5\text{H}_7\text{F}_3\text{O}_2. The presence of trifluoromethyl groups contributes to its unique chemical behavior, enhancing its lipophilicity and stability. These properties make it suitable for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity. Research has shown effectiveness against specific bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The trifluoromethyl group enhances interaction with biological molecules, which may influence enzyme activities and cellular pathways.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential to improve drug efficacy due to their unique structural characteristics. For instance, compounds derived from this compound have been investigated for their roles in synthesizing anti-inflammatory and anticancer agents .

Enzyme Interaction Studies

The hydroxyl group in this compound allows it to form hydrogen bonds with proteins and other biomolecules. This property has been utilized in studies examining enzyme interactions and inhibition mechanisms. The compound's ability to penetrate biological membranes effectively makes it a candidate for studying membrane-associated processes .

Biotransformation Processes

In biotransformation studies, the compound has been shown to undergo microbial reduction processes. This aspect is particularly relevant for developing environmentally friendly synthetic pathways for producing pharmaceuticals. Microorganisms capable of reducing 1,1,1-trifluoroacetone to this compound have been identified as effective biocatalysts in these reactions .

Solvent Properties

Due to its hydrophobic character imparted by the trifluoromethyl group, this compound can be used as a solvent in various chemical reactions where water resistance is advantageous. Its solvent properties make it suitable for applications in organic synthesis and extraction processes .

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored to enhance the thermal and mechanical properties of fluorinated polymers. These materials are valuable in applications requiring high chemical resistance and stability under extreme conditions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPreliminary ResearchEffective against specific bacterial strains; potential lead compound for new agents.
Pharmaceutical SynthesisIndustrial MethodsServes as an intermediate in synthesizing anti-inflammatory drugs .
Enzyme InteractionBiochemical StudiesInfluences enzyme activities; enhances understanding of cellular pathways .
Material EnhancementPolymer ResearchImproves thermal stability and chemical resistance of polymers .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-hydroxypentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Chain Lengths

1,1,1-Trifluoro-6-hydroxyhexane-2-one

  • Molecular Formula : C₆H₉F₃O₂
  • Key Differences: Chain Length: Extended carbon backbone (6 carbons vs. 5 carbons in the target compound).

1,1,1-Trifluoro-5-bromo-2-pentanone

  • Molecular Formula : C₅H₆BrF₃O
  • Key Differences :
    • Substituent : Bromine atom replaces the hydroxyl group at the 5-position.
    • Implications : Enhanced electrophilicity at the brominated carbon, enabling nucleophilic substitution reactions (e.g., Suzuki coupling), unlike the hydroxyl-bearing target compound .

5-Chloro-1,1,1-trifluoro-pentane

  • Molecular Formula : C₅H₈ClF₃
  • Key Differences: Functional Groups: Lacks hydroxyl and ketone groups, existing as a halogenated alkane. Implications: Reduced polarity (LogP = 2.96 vs.

Physicochemical and Reactivity Comparison

Property 1,1,1-Trifluoro-5-hydroxypentane-2-one 1,1,1-Trifluoro-6-hydroxyhexane-2-one 1,1,1-Trifluoro-5-bromo-2-pentanone 5-Chloro-1,1,1-trifluoro-pentane
Molecular Formula C₅H₇F₃O₂ C₆H₉F₃O₂ C₅H₆BrF₃O C₅H₈ClF₃
Molecular Weight ~156.11 g/mol (calc.) ~170.13 g/mol (calc.) ~225.00 g/mol (calc.) 160.57 g/mol
LogP Estimated 1.2–1.8 (hydroxyl influence) Estimated 2.0–2.5 Not reported 2.96
Reactivity Acid/base-sensitive hydroxyl; ketone Similar to target but sterically hindered Bromine enables SN2/SN1 pathways Inert alkane; limited reactivity

Research Findings and Gaps

  • Thermal Stability: Fluorinated ketones generally exhibit higher thermal stability than non-fluorinated counterparts, but data specific to these compounds is lacking.
  • Biological Activity : Hydroxyl-bearing fluoroketones are understudied but may serve as protease inhibitors due to hydrogen-bonding motifs (inferred from structural analogs ).

Biological Activity

1,1,1-Trifluoro-5-hydroxypentane-2-one (TFHPO) is a fluorinated organic compound characterized by the presence of three fluorine atoms and a hydroxyl group attached to a pentane backbone. This unique structure imparts distinctive chemical properties that enhance its biological activity. The molecular formula of TFHPO is C5H7F3O2C_5H_7F_3O_2, and it has a molecular weight of approximately 172.11 g/mol .

The biological activity of TFHPO is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing their activity and stability.

Antimicrobial Properties

Preliminary studies have indicated that TFHPO exhibits antimicrobial activity against certain bacterial strains. Research suggests that the compound's unique structural characteristics may allow it to interact effectively with microbial targets, although the specific mechanisms remain to be fully elucidated.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of TFHPO, researchers tested its effectiveness against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, suggesting potential for development into an antimicrobial agent.
  • Enzymatic Interaction : Another investigation focused on the interaction of TFHPO with cytochrome P450 enzymes. It was found that TFHPO acts as an inhibitor, altering the metabolic pathways in which these enzymes are involved. This inhibition could have implications for drug metabolism and toxicity profiles in pharmacological applications.

Comparative Biological Activity

The following table summarizes the biological activities of TFHPO compared to related compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionOther Notable Activities
This compound (TFHPO)ModerateYesPotential neuroprotective effects
1,1,1-Trifluoro-2-pentanolHighNoAntifungal properties
1,1-DifluoroacetoneLowYesCytotoxic effects

Synthesis and Characterization

TFHPO can be synthesized through various chemical reactions involving trifluoroacetone as a precursor. The synthesis often employs reducing agents or enzymatic methods to achieve high yields with specific optical purity. Recent studies have highlighted methods using microbial enzymes for the reduction of trifluoroacetone to produce TFHPO efficiently .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with TFHPO. Key areas include:

  • Mechanistic Studies : Detailed investigations into how TFHPO interacts at the molecular level with various biological targets.
  • Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating infections or as a modulator in metabolic pathways.
  • Toxicological Assessments : Comprehensive evaluations of any potential toxicity associated with TFHPO in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-5-hydroxypentane-2-one, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves fluorination of a pentane-2-one precursor using trifluoroacetylating agents. A stepwise approach includes:

Precursor Preparation : Start with 5-hydroxypentane-2-one and protect the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to avoid side reactions during fluorination .

Trifluoromethylation : React with trifluoroacetic anhydride (TFAA) under inert conditions (argon atmosphere) at 0–5°C to minimize thermal decomposition .

Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove the protecting group.
Purity Optimization :

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted TFAA and byproducts.
  • Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and 19F NMR (δ -70 to -75 ppm for CF3 group) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹.
  • NMR Spectroscopy :
    • 1H NMR : Look for a singlet at δ 2.1–2.3 ppm (ketone CH3) and a multiplet at δ 3.6–4.0 ppm (hydroxyl-bearing CH2).
    • 13C NMR : Peaks at δ 200–210 ppm (ketone C=O) and δ 70–80 ppm (C-OH).
    • 19F NMR : A singlet at δ -72 ppm confirms trifluoromethylation .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 170.1 (C5H7F3O2) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the compound’s solubility data across different solvent systems?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or impurities. To address this:

Controlled Solubility Studies :

  • Use USP-grade solvents (e.g., DMSO, ethanol, hexane) and standardize temperature (25°C ± 0.1°C).
  • Measure saturation points via gravimetric analysis (filter undissolved compound, dry, and weigh residue) .

Hansen Solubility Parameters (HSP) :

  • Calculate HSP (δD, δP, δH) for the compound and correlate with solvent parameters to predict miscibility.
  • Validate experimentally using UV-Vis spectroscopy (λmax ~270 nm) to quantify dissolved compound .

Statistical Analysis :

  • Apply ANOVA to compare solubility datasets and identify outliers caused by impurities or measurement errors .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) :

  • Optimize geometry using B3LYP/6-31+G(d,p) basis set.
  • Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity at the carbonyl carbon .

Reaction Pathway Mapping :

  • Simulate nucleophilic attack (e.g., by Grignard reagents) using transition-state theory (IRC calculations).
  • Compare activation energies for alternative pathways (e.g., keto-enol tautomerization vs. direct addition) .

Experimental Validation :

  • Cross-validate with kinetic studies (NMR monitoring) under varying temperatures (Arrhenius plots) to confirm computational predictions .

Q. What are the challenges in designing stability studies for this compound under varying pH and thermal conditions?

Methodological Answer: Key challenges include hydrolytic degradation and thermal decomposition. Address these via:

Forced Degradation Studies :

  • Acidic/alkaline conditions : Incubate at pH 1–13 (HCl/NaOH buffers, 40°C) and monitor degradation by LC-MS.
  • Oxidative stress : Expose to 3% H2O2 and track peroxide adducts .

Thermogravimetric Analysis (TGA) :

  • Determine decomposition onset temperature (Td) under nitrogen atmosphere (heating rate 10°C/min).

Kinetic Modeling :

  • Use the Eyring equation to calculate activation energy (Ea) for degradation pathways .

Q. How should researchers design a protocol to investigate the compound’s role as a fluorinated building block in multi-step syntheses?

Methodological Answer:

Retrosynthetic Analysis :

  • Identify target molecules (e.g., trifluoromethylated pharmaceuticals) and map synthetic steps where the compound serves as a CF3 source.

Cross-Coupling Reactions :

  • Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using boronic acids. Monitor yields and byproducts via GC-MS.

Mechanistic Probes :

  • Use isotopic labeling (e.g., 18O in the ketone group) to trace oxygen transfer during reactions .

Properties

IUPAC Name

1,1,1-trifluoro-5-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)2-1-3-9/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUFQHMYHVJCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286956
Record name 1,1,1-Trifluoro-5-hydroxy-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121749-66-4
Record name 1,1,1-Trifluoro-5-hydroxy-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121749-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-5-hydroxy-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL three neck round bottom flask, fitted with reflux condenser, heating mantle, and magnetic stirrer was charged with 61.5 g(0.31 M) of 2,3,4,5-tetrahydro-2-oxo-3-(2,2,2-trifluoro-1,1-dihyroxyethyl)furan, 6.4 mL of concentrated HCl, 10 mL of water, and 80 mL of acetic acid. The reaction mixture was heated at 125° C. overnight. An additional 3.0 mL of concentrated HCl and 5.0 mL of water was added and the reaction mixture was heated for an additional 10 hours. The reaction was partitioned between water and ethyl ether while the water layer was neutralized with solid sodium bicarbonate (100 g). The ether solution was washed with water (2×20 mL), dried (anhydrous MgSO4), and solvent removed under reduced pressure to give 60 g(45%) of a pale yellow oil. nmr(CDCl3)α-2.14m,4H), 4.03(m,1H), 4.20(m,1H).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
45%

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